molecular formula C9H8ClIO2 B15223073 2-(2-Iodo-5-methoxyphenyl)acetyl chloride

2-(2-Iodo-5-methoxyphenyl)acetyl chloride

Cat. No.: B15223073
M. Wt: 310.51 g/mol
InChI Key: ZPGRGIZXJCCLPB-UHFFFAOYSA-N
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Description

2-(2-Iodo-5-methoxyphenyl)acetyl chloride is an organic compound with the molecular formula C9H8ClIO2 It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with iodine at the 2-position and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodo-5-methoxyphenyl)acetyl chloride typically involves the chlorination of 2-(2-Iodo-5-methoxyphenyl)acetic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride product.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters would be common.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodo-5-methoxyphenyl)acetyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic aromatic substitution: The iodine and methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

    Electrophilic aromatic substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used under acidic conditions to introduce additional substituents onto the phenyl ring.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Substituted phenyl derivatives: Formed by electrophilic aromatic substitution reactions.

Scientific Research Applications

2-(2-Iodo-5-methoxyphenyl)acetyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the preparation of various derivatives.

    Biology: Potential use in the modification of biomolecules, such as peptides and proteins, through acylation reactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Iodo-5-methoxyphenyl)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to introduce the 2-(2-Iodo-5-methoxyphenyl)acetyl group into target molecules. The iodine and methoxy substituents on the phenyl ring can also influence the reactivity and selectivity of the compound in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Iodo-4-methoxyphenyl)acetyl chloride: Similar structure but with the methoxy group at the 4-position.

    2-(2-Bromo-5-methoxyphenyl)acetyl chloride: Similar structure but with bromine instead of iodine.

    2-(2-Iodo-5-methylphenyl)acetyl chloride: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

2-(2-Iodo-5-methoxyphenyl)acetyl chloride is unique due to the specific positioning of the iodine and methoxy groups on the phenyl ring. This specific substitution pattern can influence the compound’s reactivity and the types of reactions it can undergo. The presence of iodine, a heavy halogen, can also affect the compound’s physical properties and its interactions with other molecules.

Properties

IUPAC Name

2-(2-iodo-5-methoxyphenyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO2/c1-13-7-2-3-8(11)6(4-7)5-9(10)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGRGIZXJCCLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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